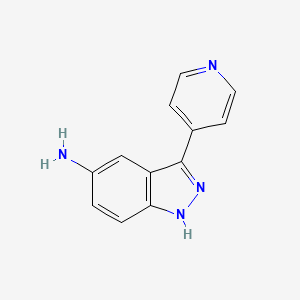

3-(pyridin-4-yl)-1H-indazol-5-amine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. ijsrtjournal.com These structures are of immense importance in the field of drug discovery, with statistics indicating that over 85% of all biologically active compounds are or contain a heterocycle, most frequently a nitrogen heterocycle. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of small-molecule drugs incorporate nitrogen heterocycles, underscoring their profound impact on pharmaceutical development. msesupplies.com

The prevalence of nitrogen-containing heterocycles in biologically active molecules can be attributed to several key factors. Their structural diversity allows for the fine-tuning of biological properties, enabling chemists to design molecules with specific therapeutic effects. msesupplies.com Furthermore, the presence of nitrogen atoms facilitates crucial interactions with biological targets, such as enzymes and receptors, often through the formation of hydrogen bonds. mdpi.comrsc.org This ability to engage in specific binding interactions is fundamental to the mechanism of action of many drugs.

These heterocyclic systems are not only integral to the structure of numerous natural products with medicinal properties, including alkaloids, vitamins, and antibiotics, but also form the backbone of a wide array of synthetic drugs. mdpi.comrsc.org The versatility of nitrogen-containing heterocycles continues to make them a fertile ground for the discovery and development of new medicines to combat a wide range of diseases.

Overview of the Indazole Ring System as a Privileged Pharmacophore

Within the vast landscape of nitrogen-containing heterocycles, the indazole ring system holds a special place. An indazole is a bicyclic aromatic organic compound consisting of the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.gov This unique structural motif has earned the designation of a "privileged pharmacophore" in medicinal chemistry. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.gov

The indazole nucleus, while scarce in nature, has been extensively utilized in the synthesis of a multitude of compounds with significant pharmacological potential. nih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of atoms that can be strategically functionalized to optimize interactions with specific biological targets. The ability to introduce various substituents at different positions on the indazole ring allows for the modulation of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for its development as a drug.

The growing interest in the indazole scaffold is evidenced by the increasing number of publications and patents centered on indazole-containing compounds. Researchers are continually exploring new synthetic methodologies to construct and modify the indazole ring system, aiming to unlock its full therapeutic potential. nih.gov

Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives

The designation of the indazole ring system as a privileged pharmacophore is well-supported by the extensive range of pharmacological activities exhibited by its derivatives. nih.govnih.gov These compounds have been investigated for their potential in treating a wide array of diseases, demonstrating the versatility of the indazole scaffold.

A significant area of research has focused on the anti-cancer properties of indazole derivatives. ontosight.ai These compounds have shown promise in inhibiting tumor growth and inducing apoptosis (programmed cell death) in various cancer cell lines. ontosight.ai Another prominent area of investigation is the anti-inflammatory activity of indazole-based compounds. ingentaconnect.com Some derivatives have demonstrated the ability to inhibit key enzymes involved in the inflammatory process, such as 5-lipoxygenase (5-LOX). ingentaconnect.com

Beyond these activities, indazole derivatives have also been explored for their potential as:

Antimicrobial agents: Exhibiting activity against both bacteria and fungi. nih.govontosight.ai

Antiviral agents: Including activity against the human immunodeficiency virus (HIV). nih.gov

Antiarrhythmic agents: Showing potential in the management of irregular heartbeats. nih.gov

Neuroprotective agents: Offering the potential to protect nerve cells from damage. ontosight.ai

Antiparasitic agents: Demonstrating activity against various parasites. eurekaselect.combenthamdirect.com

Contraceptive agents: Investigated for their potential use in male contraception. eurekaselect.combenthamdirect.com

This broad spectrum of biological activities underscores the remarkable therapeutic potential of the indazole scaffold and continues to drive research into the discovery and development of new indazole-based drugs. nih.goveurekaselect.combenthamdirect.com

Role of 3-(pyridin-4-yl)-1H-indazol-5-amine within the Indazole Research Landscape

Within the extensive family of indazole derivatives, the specific compound this compound has emerged as a molecule of significant interest in medicinal chemistry research. ontosight.ai Its chemical structure features an indazole core substituted with a pyridin-4-yl group at the 3-position and an amino group at the 5-position. ontosight.ai This particular arrangement of functional groups imparts specific chemical properties and potential biological activities that distinguish it from other indazole derivatives.

The presence of the pyridine (B92270) ring, another important nitrogen-containing heterocycle, is known to be a feature of many pharmacologically active compounds, further suggesting the potential biological relevance of this molecule. ontosight.ai Research into compounds like this compound is often driven by the search for novel therapeutic agents with improved efficacy and selectivity.

While specific, detailed studies on the biological activities of this compound may be ongoing, its structural similarity to other biologically active indazoles suggests its potential as a kinase inhibitor and in cancer research. nih.govnih.gov Kinases are a family of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The indazole scaffold has been identified as a promising pharmacophore for the inhibition of certain kinases, and the specific substitutions in this compound may confer selectivity for particular kinase targets. nih.gov

Further investigation into the synthesis, chemical properties, and biological activities of this compound is warranted to fully elucidate its therapeutic potential and its place within the broader landscape of indazole research. ontosight.ai

Structure

2D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTFQADXLLIEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653489 | |

| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936361-35-2 | |

| Record name | 3-(Pyridin-4-yl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyridin 4 Yl 1h Indazol 5 Amine and Analogues

General Strategies for Indazole Core Synthesis

The construction of the indazole scaffold can be achieved through several catalytic and non-catalytic methods, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact. benthamdirect.com

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become a cornerstone in the synthesis of indazoles, offering efficient and selective routes to a wide array of derivatives. benthamdirect.comresearchgate.net These methods often involve C-H bond activation and annulation sequences, providing atom- and step-economical transformations. nih.gov

Palladium (Pd) is a frequently used metal in these syntheses. researchgate.netresearchgate.net For instance, Pd-catalyzed direct C-H activation/annulation of azobenzenes with various coupling partners has been developed to construct functionalized indazole derivatives. nih.gov Rhodium (Rh) has also been employed in similar transformations. For example, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent reaction with aldehydes provides a pathway to N-aryl-2H-indazoles. acs.org

Copper (Cu) catalysts are also prominent in indazole synthesis. researchgate.netresearchgate.net Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce 3-aminoindazoles. organic-chemistry.org Furthermore, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. organic-chemistry.org Cobalt (Co) has also been utilized in C-H bond functionalization/addition/cyclization cascades to synthesize indazoles. nih.gov

A review of transition metal-catalyzed indazole syntheses from 2005 to 2019 shows a significant evolution in the field, with an increasing variety of metals and catalytic systems being employed. researchgate.net

Acid/Base Catalysis in Indazole Formation

Acid and base catalysis play a crucial role in several strategies for indazole synthesis, often facilitating cyclization and dehydration steps. benthamdirect.comingentaconnect.com

For instance, the reaction of substituted salicylaldehydes with hydrazine hydrochloride in the presence of an acid like acetic acid or hydrochloric acid can yield 1-H indazoles. lookchem.com The acidic conditions promote the tautomerization of the phenolic hydroxyl group to a keto hydrazine, which then undergoes cyclodehydration to form the indazole ring. lookchem.com

Base-promoted reactions are also common. For example, the synthesis of N-aryl-1H-indazoles can be achieved from arylamino oximes, where the choice of base can influence the product outcome. organic-chemistry.org While triethylamine (B128534) promotes the formation of benzimidazoles, 2-aminopyridine (B139424) can favor the synthesis of N-arylindazoles. organic-chemistry.org

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry, which aim to minimize hazardous substances and waste, are increasingly being applied to the synthesis of indazoles. youtube.com This includes the use of greener solvents, catalysts, and more atom-economical reactions. nih.govacs.org

One approach involves using water or polyethylene (B3416737) glycol (PEG) as a solvent. organic-chemistry.orgacs.org For example, a copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles has been developed using PEG as a green solvent. organic-chemistry.org Another sustainable approach utilizes copper oxide nanoparticles on activated carbon for the synthesis of 2H-indazoles and quinazolines in PEG-400. nih.gov This method proceeds under ligand-free and base-free conditions. nih.gov

The development of recyclable catalysts is another key aspect of green chemistry in this context. nih.gov The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributes to more sustainable synthetic processes. acs.orgyoutube.com

Reactions from Hydrazines, Hydrazones, Azo, and Diazo Compounds

Hydrazines, hydrazones, azo, and diazo compounds are versatile precursors for the synthesis of the indazole ring system. organic-chemistry.orgacs.org

The reaction of hydrazines with various carbonyl compounds is a classical and widely used method. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine provides a practical route to indazoles. acs.org Similarly, reacting 2-hydroxyacetophenones with hydrazine hydrochloride can produce 3-methylindazoles. lookchem.com

Hydrazones can also be used to construct the indazole skeleton. A [3 + 2] annulation approach involving arynes and hydrazones offers a pathway to substituted 1H-indazoles. nih.gov This reaction can utilize both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions. nih.gov

Azo compounds, such as azobenzenes, can serve as starting materials in transition metal-catalyzed C-H activation and cyclization reactions to form indazoles. nih.govacs.org Diazo compounds can also participate in [3+2] cycloaddition reactions with arynes to yield substituted indazoles. organic-chemistry.org

Specific Synthesis Routes for 3-(pyridin-4-yl)-1H-indazol-5-amine and Related Structures

The synthesis of the target molecule, this compound, and its analogues often involves the construction of the indazole core followed by the introduction of the pyridine (B92270) and amine functionalities, or the use of pre-functionalized starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds, including those containing the 3-(pyridin-4-yl)indazole moiety. nih.govias.ac.inuwindsor.calibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various 5-substituted indazole derivatives. ias.ac.in For example, new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized by the reaction of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids using a palladium acetate (B1210297) catalyst and cesium fluoride (B91410) as the base. ias.ac.in

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of ligand, base, and solvent. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be an efficient method for the synthesis of arylated and heteroarylated pyrazolo[1,5-a]pyrimidin-5-one derivatives, highlighting the potential for rapid synthesis. nih.gov The development of highly active and stable palladium catalysts and ligands continues to expand the scope and applicability of this reaction in synthesizing complex molecules. youtube.comnih.govnih.govorganic-chemistry.org

A new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives have been synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine. ias.ac.inresearchgate.net

Below is a table summarizing the synthesis of various 1H-pyridin-4-yl-3,5-disubstituted indazoles.

| Compound | R | R' | Yield (%) | Melting Point (°C) |

| 4a | H | N | 80 | 82-84 |

| 4b | H | N | 74 | 182-185 |

| 4c | H | CH | 70 | 141-143 |

| 4d | H | CH | 87 | 196-198 |

| 4e | H | N | 79 | 176-178 |

| 4f | H | N | 85 | 148-150 |

| 4g | Br | N | 73 | 131-133 |

| Data sourced from a study on the synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles. researchgate.net |

Nucleophilic Substitution Reactions in Pyrimidine-Indazole Conjugates

The synthesis of pyrimidine-indazole conjugates often involves nucleophilic substitution reactions, a fundamental process in organic chemistry. In a typical reaction, the chlorine atoms on a pyrimidine (B1678525) ring serve as leaving groups, which are displaced by nucleophiles. For instance, the chlorine at the C4 position of a dichloropyrimidine derivative can be selectively displaced by the amino group of 5-aminoindazole (B92378). nih.gov This regioselectivity is a key aspect of the synthesis. nih.gov

The reactivity of the pyrimidine ring is influenced by the substituents it carries. Electron-withdrawing groups, such as a fluorine atom, can enhance the reaction rate and yield due to their inductive effect. nih.gov Conversely, the introduction of an electron-donating alkylamino group at one position can deactivate the remaining chlorine atom, making subsequent substitutions more challenging. nih.gov The reaction conditions for these nucleophilic substitutions often involve refluxing in a solvent like n-butanol or ethanol, sometimes with the addition of an acid catalyst like HCl or a tertiary amine such as triethylamine (Et3N) to act as an HCl acceptor. nih.govnih.gov

These reactions are instrumental in creating a diverse library of pyrimidine-indazole compounds. For example, a series of N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines were synthesized through a two-step process involving an initial nucleophilic substitution to form an intermediate, followed by a second substitution with various aniline (B41778) derivatives. nih.gov

| Reactants | Reaction Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 5-aminoindazole and 2,4-dichloropyrimidine | Reflux in ethanol | N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine intermediate | Regioselective substitution at the C4 position of the pyrimidine ring. | nih.gov |

| N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine intermediate and various anilines | Reflux in butanol with HCl | N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamines | Further substitution at the C2 position to create a library of compounds. | nih.gov |

| Chloropyrimidines and a nucleophile with a free amino group | Reflux in n-BuOH with Et3N | Pyrimidine conjugates | The substitution of one chlorine atom deactivates the second, preventing double substitution under the same conditions. | nih.gov |

Amide Coupling and Structural Modifications at N1 of the Indazole Ring

The N1 position of the indazole ring is a common site for structural modifications, often achieved through amide coupling reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of indazole-based compounds. A general approach involves the conversion of a carboxylic acid group on a molecule to a more reactive species, such as an acid chloride, which can then readily react with an amine to form an amide bond.

For instance, 1H-pyridin-4-yl-indazole-3-carboxylic acid can be treated with thionyl chloride to form the corresponding acid chloride. This intermediate can then be reacted with various amines, such as diethylamine, to yield the desired amide derivatives. ias.ac.in This method allows for the introduction of a wide variety of substituents at this position, enabling the fine-tuning of the molecule's properties. ias.ac.innih.gov

Beyond simple amide formation, the N1 position can be functionalized with more complex groups. For example, 2-cyano-4-chloropyridine can be reacted with an indazole-3-carboxylic acid methyl ester to introduce a cyanopyridine moiety at the N1 position. ias.ac.inresearchgate.net This initial step opens up further possibilities for chemical transformations. The cyano group can be subsequently converted into other functional groups, such as an N-methylcarbamoyl group, by reaction with reagents like monomethylamine gas after initial treatment with thionyl chloride and methanol. ias.ac.inresearchgate.net These multi-step synthetic sequences provide access to a diverse range of structurally complex indazole derivatives.

Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of substituted indazoles, as the position of substituents can significantly impact the biological activity of the molecule. The inherent nature of the indazole ring system, with its two nitrogen atoms, presents challenges and opportunities for controlling the regiochemical outcome of reactions.

In the context of synthesizing this compound and its analogues, controlling the substitution pattern on both the indazole and the pyridine rings is essential. For example, in the reaction between 5-aminoindazole and 2,4-dichloropyrimidine, the nucleophilic attack occurs regioselectively from the amino group of the indazole to the C4 position of the pyrimidine. nih.gov This is a predictable outcome based on the electronic properties of the pyrimidine ring.

The synthesis of substituted indazoles themselves can be designed to be regioselective. Different synthetic strategies can lead to either 1H- or 2H-indazole tautomers as the major product. Since 1H-indazole is generally the more thermodynamically stable tautomer, many synthetic routes favor its formation. nih.gov The choice of starting materials and reaction conditions can direct the cyclization process to yield the desired regioisomer. For instance, the synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate can be directed to selectively form one heterocyclic motif over the other by carefully choosing the reaction protocol. nih.gov

Analytical Techniques for Structural Elucidation of Novel Indazole Derivatives

The unambiguous determination of the chemical structure of novel indazole derivatives is paramount and is achieved through a combination of modern analytical techniques. taylorandfrancis.com These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structure elucidation. semanticscholar.org Both ¹H and ¹³C NMR spectroscopy are routinely employed to determine the carbon-hydrogen framework of the molecule. semanticscholar.orgnih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insights into the connectivity between protons and carbons, helping to piece together the molecular puzzle. semanticscholar.org

Mass Spectrometry (MS) is another indispensable tool that provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). ias.ac.innih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. taylorandfrancis.com Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures and the subsequent structural analysis of individual components. taylorandfrancis.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. ias.ac.inresearchgate.net For example, the characteristic absorption bands for C=O (carbonyl) and N-H (amine) groups can be readily identified in the IR spectrum of an indazole amide derivative. researchgate.net

X-ray Crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. taylorandfrancis.com This technique can confirm the connectivity, stereochemistry, and conformation of the molecule.

| Technique | Information Provided | Reference |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Provides information on the carbon-hydrogen framework and the chemical environment of individual atoms. | semanticscholar.orgnih.gov |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight, elemental composition, and fragmentation patterns. | ias.ac.intaylorandfrancis.comnih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | ias.ac.inresearchgate.net |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystal. | taylorandfrancis.com |

Biological Evaluation and Pharmacological Profiling

In Vitro Biological Activities

Anticancer Activities

There is no published data available on the growth inhibition effects of 3-(pyridin-4-yl)-1H-indazol-5-amine on any cancer cell lines. Research on related indazole derivatives has shown activity against various cell lines such as A549 (lung), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer), but these findings are not specific to the requested compound. nih.govnih.gov

No studies have been published detailing the mechanisms of apoptosis induction for this compound. Investigations into other indazole derivatives have suggested that they can induce apoptosis by modulating key proteins in the apoptotic pathway, such as the Bcl-2 family proteins and caspases, but this cannot be extrapolated to the specific compound . nih.govnih.gov

Information regarding the anti-proliferative and anti-migratory effects of this compound is not available in the scientific literature.

There are no published findings on the ability of this compound to inhibit the formation of cancer cell colonies.

Kinase Inhibition Profiles

The kinase inhibition profile for this compound has not been determined or published. While the indazole core is a known "hinge-binding" fragment present in many kinase inhibitors, and various derivatives have been developed to target specific kinases like FGFR, Haspin, and Clk4, the specific kinase targets of this compound remain unknown. nih.govuni-saarland.denih.gov

Haspin Kinase Inhibition and Selectivity

Research into 5-(4-pyridinyl)indazole-based inhibitors has identified promising activity against Haspin kinase, a protein kinase with potential as an anticancer target. nih.gov While direct data for this compound is not specified, N1-benzoylated derivatives of the 5-(pyridin-4-yl)indazole scaffold have been developed and evaluated. nih.govresearchgate.net These derivatives demonstrate that modifications to the indazole structure can yield compounds with significant inhibitory profiles.

One such derivative, a compound featuring a 4-acetyl benzoyl group, displayed high selectivity for Haspin kinase over other common off-target kinases, including Dyrks and Clks. researchgate.net This compound registered an IC50 value of 0.155 μM for Haspin. researchgate.net Another related inhibitor with a 2-acetyl benzoyl modification showed inhibitory activity against both Haspin and Clk4, with an IC50 of 0.542 μM for Haspin. nih.govresearchgate.net Molecular docking studies suggest that the selectivity of these compounds can be modulated by altering the benzoyl substituents, highlighting the tunability of the indazole scaffold for achieving specific kinase inhibition profiles. nih.govresearchgate.net

Table 1: Haspin Kinase Inhibition by 5-(4-pyridinyl)indazole Derivatives

| Compound | Modification | Target Kinase | IC50 (μM) |

|---|---|---|---|

| 18 | 2-acetyl benzoyl | Haspin | 0.542 |

Akt Kinase Inhibition

Based on available research, there is no specific information detailing the inhibitory activity of this compound against Akt kinase. The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade in cancer, and while various heterocyclic compounds are known to target it, specific data for this compound remains to be elucidated. acs.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 3-aminoindazole scaffold has been identified as an efficient hinge-binding template for kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) family. nih.govebi.ac.uk The FGFR pathway is a key regulator of cell proliferation, differentiation, and migration, and its aberrant activation is linked to various cancers. nih.gov

While specific data for this compound is not detailed, research on other 1H-indazol-3-amine derivatives has shown potent FGFR inhibition. nih.gov For instance, the optimization of derivatives bearing a 2,6-difluoro-3-methoxyphenyl residue led to a compound with an IC50 value of 2.0±0.8 nM against FGFR2 and less than 4.1 nM against FGFR1. nih.gov This demonstrates the potential of the 3-aminoindazole core, shared by this compound, as a foundational structure for developing potent FGFR inhibitors.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in multiple diseases, including mood disorders and Alzheimer's disease. acs.orgnih.gov The indazole scaffold has been a subject of interest for developing GSK-3 inhibitors.

Specific inhibitory data for this compound against GSK-3 is not available. However, a structurally related isomer, N-(6-(pyridin-4-yl)-1H-indazol-3-yl)butyramide, has been evaluated for its activity against GSK-3 beta. This compound, which features the pyridin-4-yl group at the 6-position of the indazole ring rather than the 3-position, demonstrated an IC50 of 661 nM. idrblab.net This finding suggests that the pyridinyl-indazole framework may be a viable starting point for designing GSK-3 inhibitors, although the specific substitution pattern is crucial for activity.

Table 2: GSK-3β Inhibition by a Related Pyridinyl-Indazole Derivative

| Compound | Target Kinase | IC50 (nM) |

|---|

Rho Kinase (ROCK) Inhibition

Rho-associated kinases (ROCK) are serine/threonine kinases that are attractive targets for diseases such as hypertension and glaucoma. nih.gov However, based on the available scientific literature, there is no specific data on the evaluation of this compound as an inhibitor of Rho kinase.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and a target for therapies aimed at neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com While some research has compared newly developed indole-based MAO-B inhibitors to previously reported indazole-based compounds, specific inhibitory data for this compound against MAO-B has not been reported. nih.govresearchgate.net

Other Kinase Targets (e.g., JAK2, Cdc7, Protein Kinase C-B)

The broader kinase inhibitory profile of this compound and its close derivatives remains largely uncharacterized in the public domain. Cell division cycle 7 (Cdc7) kinase is a vital regulator of DNA replication and a target in oncology. nih.govresearchgate.net However, current research on Cdc7 inhibitors has primarily focused on other heterocyclic scaffolds, such as pyrrolopyridinones and thieno[3,2-d]pyrimidines, with no specific data linking this compound to Cdc7 inhibition. nih.govresearchgate.net Similarly, no information was found regarding the inhibition of Janus kinase 2 (JAK2) or Protein Kinase C-beta (PKC-β) by this specific compound.

Mechanisms of Kinase Binding and Selectivity

The indazole scaffold, a key structural feature of this compound, is recognized for its ability to interact with the ATP-binding site of various kinases. The pyridine (B92270) and amine substituents on the indazole ring play a crucial role in determining the compound's binding affinity and selectivity for specific kinases. These interactions are fundamental to the compound's potential as a kinase inhibitor.

Anti-inflammatory Properties

Compounds containing a triazole ring, which shares structural similarities with the indazole core, are noted for their wide range of biological activities, including anti-inflammatory properties. researchgate.net The structural characteristics of this compound suggest its potential to modulate inflammatory pathways, a hypothesis supported by the known anti-inflammatory effects of related heterocyclic compounds.

Anti-Infective and Antiparasitic Activities

The therapeutic potential of this compound extends to the realm of infectious diseases, with research indicating a broad spectrum of activity against various pathogens.

Antibacterial and Antifungal Activities

The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds. researchgate.net Pyridine derivatives have shown notable antibacterial and antifungal activities. nih.gov For instance, certain indolylimidazole derivatives have demonstrated significant activity against both bacteria and fungi, with minimum inhibitory concentrations (MIC) in the range of 9.9 to 12.5 μg/mL for the most active compounds. researchgate.net Similarly, 1,3,4-oxadiazole (B1194373) derivatives have exhibited potent antimicrobial effects. nih.gov The structural elements within this compound suggest its potential as a candidate for further antimicrobial research.

Table 1: Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Test Organism | Activity |

| Indolylimidazole Derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Candida albicans | MIC values ranging from 9.9 to 12.5 μg/mL for the most active derivative. researchgate.net |

| Pyridine Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Some derivatives showed activity comparable to standard drugs like fluconazole (B54011) and norfloxacin. nih.gov |

| 1,3,4-Oxadiazole Derivatives | Various bacteria and fungi | Some derivatives showed good-to-excellent activity compared to ampicillin (B1664943) and gentamicin. nih.gov |

Anti-HIV Properties

While direct studies on the anti-HIV properties of this compound are not extensively documented in the provided results, the broader class of triazole-containing compounds has shown promise. For example, tert-Butyldimethylsilyl-spiroaminooxathioledioxide (TSAO) is a known anti-HIV reverse transcriptase inhibitor. nih.gov This suggests that the heterocyclic core of this compound could serve as a scaffold for the development of novel anti-HIV agents.

Antileishmanial and Antitrypanosomal Activity

Indazole derivatives have demonstrated in vitro activity against various parasites. nih.gov Specifically, certain 5-nitroindazole (B105863) derivatives have shown potent activity against Leishmania amazonensis. nih.gov One of the most effective compounds in a study, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), had a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM against amastigotes. nih.gov Furthermore, research on prenyl-1,2,3-triazoles has revealed antiparasitic activity against Trypanosoma cruzi and Leishmania donovani. rsc.org These findings highlight the potential of the indazole and related heterocyclic structures in the development of new treatments for leishmaniasis and trypanosomiasis.

Activities Related to Neurodegenerative Disorders (e.g., mGlu4 Positive Allosteric Modulation)

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a significant target in the research of treatments for neurodegenerative conditions like schizophrenia. nih.gov Positive allosteric modulators (PAMs) of mGluR5 are of particular interest. While the provided information does not directly link this compound to mGlu4 modulation, it does highlight the development of 1H-pyrazolo[3,4-b]pyridines as mGluR5 PAMs. nih.gov One such compound, 1H-pyrazolo[3,4-b]pyridine 31, demonstrated cognitive improvement in a preclinical model. nih.gov Given the structural similarities, this suggests a potential avenue for investigating this compound and its derivatives for activity at metabotropic glutamate receptors.

Vasorelaxant and Anti-Aggregatory Activities

Currently, there is no publicly available research data detailing the vasorelaxant or anti-aggregatory properties of this compound. Extensive searches of scientific databases and literature have not yielded any studies that have evaluated this specific compound for these pharmacological effects. Therefore, no quantitative data, such as IC50 or EC50 values, or mechanistic insights into its potential effects on vascular smooth muscle or platelet aggregation can be provided.

In Vivo Efficacy Studies

Tumor Growth Inhibition in Xenograft Models

There is no specific information in the reviewed scientific literature regarding the evaluation of this compound in tumor growth inhibition studies using xenograft models. While research exists on other indazole derivatives showing activity in such models, data for the specified compound, including details on cell lines, animal models, and tumor growth inhibition percentages, are not present in the public domain.

Efficacy in Relevant Animal Models of Disease

Investigations into the in vivo efficacy of this compound in animal models for any disease state have not been reported in the available scientific literature. Consequently, there are no findings to present regarding its therapeutic potential in preclinical animal models.

Mechanistic Insights into the Action of 3 Pyridin 4 Yl 1h Indazol 5 Amine

Molecular Target Identification and Validation

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Although the specific molecular targets of 3-(pyridin-4-yl)-1H-indazol-5-amine have not been definitively identified in publicly available research, studies on analogous compounds suggest that kinases are a primary target class for pyridinyl-indazole derivatives.

Notably, various indazole derivatives have been identified as potent inhibitors of several protein kinases involved in cell proliferation and angiogenesis. These include Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK). For instance, certain indazole derivatives have shown inhibitory activity against Aurora kinases A and B, which are crucial for cell cycle regulation. Others have been designed as effective VEGFR-2 kinase inhibitors, a key target in anti-angiogenic therapies. The shared structural motifs suggest that this compound could potentially exhibit similar inhibitory activities.

Table 1: Investigated Molecular Targets of Structurally Related Indazole Derivatives

| Indazole Derivative Class | Molecular Target | Implied Biological Effect |

| Pyrrolopyridin-indazoles | Aurora A kinase | Anti-proliferative |

| Indazole-based compounds | VEGFR-2 | Anti-angiogenic |

| Galloyl benzamide-based indazoles | p38 MAPK | Modulation of inflammatory response |

Elucidation of Signaling Pathway Modulation

Given the likely interaction with protein kinases, this compound would be expected to modulate key cellular signaling pathways. The specific pathways would depend on the kinase(s) it inhibits.

If, as suggested by studies on related compounds, it targets VEGFR-2, it would likely interfere with the VEGF signaling pathway, which is critical for angiogenesis. Inhibition of this pathway would hinder the formation of new blood vessels, a process essential for tumor growth and metastasis. Similarly, if it acts on p38 MAPK, it could modulate the MAPK signaling cascade, which is involved in cellular responses to stress and inflammation. Research on galloyl benzamide-based indazole derivatives has shown inhibition of TNF-α-mediated phosphorylation of JNK and p38 MAPK, indicating a potential role in modulating inflammatory pathways.

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mechanism of indazole derivatives to their target proteins can be either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the activity of the active site.

Receptor Interaction Dynamics, Including Hydrogen Bonding

The interaction of indazole derivatives with their protein targets is governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridine (B92270) and amino groups of this compound are potential sites for forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

Computational docking studies of other pyridinyl-indazole analogs have highlighted the importance of the pyridine nitrogen in forming key hydrogen bonds with the hinge region of kinase domains. The amino group at the 5-position could also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. The planarity of the indazole ring system facilitates stacking interactions with aromatic amino acid residues within the binding site.

Role in Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential

The effect of indazole derivatives on reactive oxygen species (ROS) generation and mitochondrial membrane potential is not well-documented for the specific compound this compound. However, some studies on related heterocyclic compounds provide clues.

For instance, certain imidazole (B134444) compounds, which share a five-membered nitrogen-containing ring with indazoles, have been shown to induce ROS production in some biological systems. Additionally, research on a novel antifungal indazole compound, Inz-1, has shown that it inhibits mitochondrial respiration by targeting the cytochrome bc1 complex, which could indirectly affect ROS production and mitochondrial membrane potential. These findings suggest that an investigation into the mitochondrial effects of this compound could be a fruitful area of research.

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

There is currently a lack of direct scientific evidence linking this compound or closely related indazole derivatives to the modulation of matrix metalloproteinases (MMPs) or their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). MMPs and TIMPs are crucial for the remodeling of the extracellular matrix, and their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. Given the potential anti-proliferative and anti-angiogenic activities suggested by studies on analogous compounds, exploring the effects of this compound on MMP and TIMP expression and activity could reveal additional mechanistic pathways.

Preclinical Pharmacological Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding the disposition of a compound within an organism, which is crucial for its development as a drug.

In vitro ADME assays offer an early-stage assessment of a compound's drug-like properties.

Aqueous Solubility: The solubility of a compound significantly impacts its absorption. For the core structure of 5-aminoindazole (B92378), an experimental aqueous solubility of 17.9 µg/mL at pH 7.4 has been reported. nih.gov The addition of the pyridine (B92270) moiety in 3-(pyridin-4-yl)-1H-indazol-5-amine is expected to influence this property. While specific data for the full compound is limited, studies on other complex indazole-containing molecules have demonstrated the potential for excellent aqueous solubility, a desirable trait for drug candidates. nih.gov Conversely, related heterocyclic systems like pyrazolo[3,4-d]pyrimidines are often characterized by suboptimal aqueous solubility, highlighting the variability within this class of compounds. mdpi.com

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), governs its free, pharmacologically active concentration. nih.govnih.gov Many small molecule drugs, particularly those with heterocyclic scaffolds, exhibit a high degree of plasma protein binding. nih.gov For instance, the γ-secretase inhibitor RO4929097, another heterocyclic compound, was found to be extensively bound (>97%) in human plasma, with high affinity for AAG. nih.gov It is anticipated that this compound would also bind to these key plasma proteins, a critical parameter influencing its pharmacokinetic and pharmacodynamic profile.

Table 1: Representative Plasma Protein Binding Properties for a Heterocyclic Compound Data based on the profile of RO4929097 as an illustrative example.

| Parameter | Species | Binding (%) | Primary Binding Protein | Method |

| Plasma Binding | Human | >97% | AAG, HSA | Equilibrium Dialysis |

Source: nih.gov

Liver Microsome Clearance: Metabolic stability, often assessed through clearance rates in liver microsomes, is a key determinant of a drug's half-life and bioavailability. The indazole moiety is sometimes incorporated into drug candidates to improve metabolic profiles, for example, by replacing a phenol (B47542) group that is susceptible to phase II metabolism via glucuronidation. researchgate.net Studies on other heterocyclic compounds, such as substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, have shown good metabolic stability in microsomal assays. nih.gov Similarly, investigations into pyrazolo[3,4-d]pyrimidine derivatives identified metabolites resulting from processes like dechlorination and oxidation, providing insight into likely metabolic pathways. mdpi.com

Table 2: Representative In Vitro Metabolic Stability for Related Heterocyclic Compounds

| Compound Class | Assay System | Finding |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Liver Microsomes | Generally good metabolic stability observed. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Human Liver Microsomes (HLM) | Metabolites identified via dechlorination and oxidation. mdpi.com |

In Vitro and In Vivo Toxicity Screening

Early toxicity screening is essential to identify potential liabilities that could halt a compound's development.

Assessing a compound's toxicity against non-cancerous, normal mammalian cells is crucial to determine its therapeutic window. A desirable anticancer agent should exhibit high potency against tumor cells while having minimal impact on healthy cells. Studies on related 1H-indazole-3-amine derivatives have demonstrated promising selectivity; for example, compound 6o showed potent activity against the K562 leukemia cell line (IC50 = 5.15 µM) while being significantly less toxic to normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM). nih.gov Other research programs on related heterocyclic compounds have used non-tumoral fibroblast and keratinocyte cell lines to establish a cytotoxic profile. mdpi.com These approaches are standard for evaluating the selective toxicity of potential drug candidates.

Table 3: Example of Cytotoxic Selectivity for a Related Indazole Derivative

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Indazole Derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| Indazole Derivative 6o | HEK-293 | Normal Human Embryonic Kidney | 33.2 |

Source: nih.gov

Potential toxicity risks can be predicted based on the known hazards of a compound's core chemical structures. The parent structure, 5-aminoindazole, is classified under the Globally Harmonized System (GHS) with hazards including acute oral toxicity, skin irritation, and serious eye irritation. nih.gov A safety data sheet for the related compound 3-amino-1H-indazole also indicates it may cause skin, eye, and respiratory irritation. fishersci.com These classifications suggest that this compound may carry similar risks that would require careful management and the use of personal protective equipment in a laboratory setting.

Table 4: Predicted Toxicity Risks Based on Related Indazole Structures

| Hazard Classification | Basis |

| Acute Toxicity, Oral | GHS Classification for 5-Aminoindazole. nih.gov |

| Skin Irritation | GHS Classification for 5-Aminoindazole. nih.gov |

| Serious Eye Irritation | GHS Classification for 5-Aminoindazole. nih.gov |

| Respiratory Irritation | Safety Data Sheet for 3-Amino-1H-indazole. fishersci.com |

Source: nih.govfishersci.com

Safety Pharmacology Assessments

Safety pharmacology studies are designed to investigate potential adverse effects of a compound on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems. While specific safety pharmacology data for this compound is not documented in the reviewed literature, this would be a mandatory component of its formal preclinical development. It is noteworthy that other complex indazole derivatives developed as drug candidates have been reported to possess a superior safety profile, indicating that compounds of this class can be optimized to minimize off-target effects on vital functions. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.

While specific docking studies on 3-(pyridin-4-yl)-1H-indazol-5-amine are not extensively reported in publicly available literature, numerous studies on structurally related indazole derivatives have demonstrated their potential as inhibitors of various protein kinases. For instance, molecular docking studies of N-4-pyrimidinyl-1H-indazol-4-amines have been performed to understand their inhibition of leukocyte-specific protein tyrosine kinase (Lck). nih.gov These studies often reveal key interactions, such as hydrogen bonds between the indazole core and the hinge region of the kinase domain. In the case of This compound , the pyridinyl nitrogen and the indazole nitrogen atoms are likely to act as hydrogen bond acceptors, while the amino group at the 5-position can act as a hydrogen bond donor. These interactions are critical for the stable binding of the ligand to the active site of a protein.

Docking studies on 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as kinase insert domain receptor (KDR) inhibitors have highlighted the importance of both hydrophobic interactions and hydrogen bonding in modulating inhibitory activity. nih.gov The pyridinyl and indazole rings of This compound would be expected to participate in similar hydrophobic and aromatic stacking interactions within a protein's binding pocket.

A hypothetical docking of This compound into a kinase active site, such as that of Cancer Osaka Thyroid (COT) kinase, could reveal potent inhibitory potential, as has been seen with similar compounds like 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile. alliedacademies.org

| Potential Interaction | Functional Group of this compound | Receptor Amino Acid Residue (Example) |

| Hydrogen Bond Donor | 5-amino group, 1H of indazole | Asp, Glu, Main chain carbonyl |

| Hydrogen Bond Acceptor | Pyridin-4-yl nitrogen, N2 of indazole | Lys, Arg, Main chain amide |

| Aromatic/Hydrophobic | Indazole ring system, Pyridine (B92270) ring | Phe, Tyr, Trp, Leu, Val, Ile |

Molecular Dynamics (MD) Simulations for Stability and Binding Dynamics

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. MD simulations can assess the stability of the predicted binding pose and the dynamics of the interactions over time.

In the context of This compound , an MD simulation would be essential to validate the docking poses and to understand the conformational changes that might occur upon binding. The simulation would track the movement of the pyridinyl group and the flexibility of the amino substituent, providing insights into the dynamic nature of the binding.

In Silico ADMET Prediction and Drug-Likeness Evaluation

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five and Veber's Rule.

For This compound , several of its physicochemical properties can be predicted using computational tools. Based on its structure, it is likely to comply with Lipinski's Rule of Five, which suggests good oral bioavailability. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A study on 5-(4-substituted-phenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-ylmethanone derivatives, which share the pyridin-4-yl moiety, highlighted the importance of ADMET prediction in drug development. idaampublications.in Similarly, in silico ADMET studies on other pyridine and pyrazole-containing sulfonamide derivatives have been conducted to evaluate their potential as drug candidates. nih.govresearchgate.net These studies often predict properties such as aqueous solubility, Caco-2 permeability, and potential for cytochrome P450 (CYP) enzyme inhibition. For This compound , the pyridine ring may be a site of metabolism by CYP enzymes. frontiersin.org

Predicted Physicochemical Properties for Drug-Likeness:

| Parameter (Lipinski's Rule of Five) | Predicted Value/Status for this compound | Rule |

| Molecular Weight | ~210.23 g/mol | < 500 |

| LogP (octanol-water partition coefficient) | Predicted to be moderate | < 5 |

| Hydrogen Bond Donors | 2 (amine and indazole NH) | ≤ 5 |

| Hydrogen Bond Acceptors | 3 (pyridinyl N and indazole Ns) | ≤ 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of indazole derivatives. For example, a 3D-QSAR study on N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck provided a robust model that could predict the inhibitory activity of new compounds. nih.gov The contour maps generated from such studies offer a visual representation of the structural features that are important for activity. For This compound , a QSAR model could be developed using a series of its derivatives to understand how different substituents on the pyridine or indazole rings affect its biological activity. Such models have been developed for other indazole derivatives targeting the kinase insert domain receptor (KDR). nih.gov

The development of a QSAR model for This compound would involve synthesizing a library of analogs and testing their biological activity. The resulting data would then be used to build a predictive model that could accelerate the discovery of more potent compounds.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on principles of quantum mechanics, can provide detailed information about the electronic properties and reactivity of a molecule. These calculations can determine parameters such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For a molecule like This compound , quantum chemical calculations can help in understanding its reactivity and potential interaction points. The calculated electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. The pyridinyl nitrogen and the amino group would be expected to be key sites of interaction.

Studies on the oxidation of pyridine have utilized quantum chemical calculations to understand the reaction mechanisms. nih.gov Similar calculations for This compound could predict its metabolic fate and potential reactive metabolites.

Cheminformatics for Virtual Library Enumeration and Liability Assessment

Cheminformatics involves the use of computational methods to manage, analyze, and model chemical information. One of its key applications in drug discovery is the creation and analysis of virtual libraries of compounds.

Starting from the core scaffold of This compound , a virtual library can be generated by enumerating various substituents at different positions of the indazole and pyridine rings. This virtual library can then be screened in silico to prioritize compounds for synthesis and biological testing. Cheminformatics tools can be used to filter this library based on drug-likeness properties, predicted ADMET profiles, and potential for off-target effects.

This approach allows for the exploration of a vast chemical space in a time and cost-effective manner. The analysis of these virtual libraries can identify key structural motifs that are likely to lead to potent and selective compounds, thereby accelerating the drug discovery process.

Therapeutic Potential and Clinical Relevance

Current Status of Indazole-Based Therapeutics in Clinical Development

The therapeutic value of the indazole scaffold is well-established, with several indazole-containing drugs approved for clinical use and others progressing through clinical trials. nih.govresearchgate.netrsc.org These compounds target a range of diseases, most notably cancer, by inhibiting key enzymes such as protein kinases.

Several indazole derivatives have successfully navigated the drug development pipeline and are now commercially available. These include:

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma.

Pazopanib: A multi-target tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases, also approved for renal cell carcinoma and soft tissue sarcoma.

Niraparib: An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, indicated for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), as well as ROS1 and anaplastic lymphoma kinase (ALK), used to treat solid tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.

Beyond these approved drugs, a number of other indazole-based compounds are in various stages of clinical investigation for a multitude of conditions, underscoring the continued interest in this scaffold for developing novel therapeutics. nih.gov

| Compound Name | Mechanism of Action | Therapeutic Area | Development Status |

|---|---|---|---|

| Axitinib | VEGFR Inhibitor | Oncology (Renal Cell Carcinoma) | Marketed |

| Pazopanib | Multi-kinase Inhibitor (VEGFR, PDGFR, etc.) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Marketed |

| Niraparib | PARP Inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Marketed |

| Entrectinib | TRK, ROS1, ALK Inhibitor | Oncology (NTRK fusion-positive solid tumors, NSCLC) | Marketed |

Potential Applications of 3-(pyridin-4-yl)-1H-indazol-5-amine as a Lead Compound for Disease Treatment

While extensive research specifically detailing the therapeutic applications of this compound as a lead compound is not widely published, its structural features suggest significant potential, particularly in the realm of oncology. The 3-substituted indazole motif is a common feature in many kinase inhibitors. The pyridine (B92270) ring at the 3-position can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, a key mechanism for kinase inhibition.

The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov This is exemplified by its presence in compounds designed to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The amine group at the 5-position provides a valuable handle for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Given these characteristics, this compound could serve as a foundational structure for the development of inhibitors targeting a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Its potential as a lead compound is rooted in the established success of the indazole scaffold in targeting these critical cellular signaling pathways. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

Advantages of the Indazole Scaffold in Drug Design (e.g., Fragment-Based Drug Discovery, Scaffold Hopping)

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.govresearchgate.net This versatility makes it a valuable component in various drug design strategies, including fragment-based drug discovery and scaffold hopping.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The indazole core, being a relatively small and rigid structure with the capacity for diverse substitutions, is an ideal starting point for FBDD. For instance, an indazole fragment was identified as a hit in a high-concentration biochemical screen for AXL kinase inhibitors and was subsequently optimized into a potent inhibitor. nih.gov This demonstrates the utility of the indazole scaffold in rapidly generating lead compounds through fragment-based methods.

Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) of a known active compound with a different, often isosteric, scaffold to discover novel chemotypes with improved properties. The indazole scaffold is an excellent candidate for this approach due to its similar size and shape to other common heterocyclic scaffolds like indole and benzimidazole, while offering different electronic properties and hydrogen bonding patterns. A notable example is the successful scaffold hop from an indole-2-carboxylic acid core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org This transformation from a selective to a dual inhibitor highlights the power of using the indazole scaffold to modulate biological activity and discover new therapeutic agents.

Challenges in Translating Preclinical Findings to Clinical Applications

Despite the promise of indazole-based compounds in preclinical studies, their translation into clinically effective therapeutics is fraught with challenges. These hurdles are common to many drug development programs, particularly for kinase inhibitors.

One of the primary challenges is managing the toxicity of these agents. nih.govnih.gov Kinase inhibitors, including those with an indazole core, can have off-target effects due to the structural similarity of ATP-binding sites across the kinome. This can lead to adverse events that limit the therapeutic window and may not be fully predicted by preclinical models.

Another significant hurdle is the discrepancy between preclinical models and human disease. drugtargetreview.combnos.org.uk While animal models and cell-based assays are essential for initial efficacy testing, they often fail to recapitulate the complexity and heterogeneity of human cancers. This can lead to promising preclinical candidates failing in clinical trials due to a lack of efficacy in patients.

Furthermore, the development of drug resistance is a major obstacle in cancer therapy. Tumors can evolve and develop mutations that render them insensitive to the targeted inhibitor. Preclinical studies may not fully capture the mechanisms of acquired resistance that emerge during prolonged treatment in the clinical setting.

Finally, navigating the complex regulatory landscape and securing funding for expensive clinical trials are significant logistical and financial challenges that can impede the translation of promising preclinical indazole-based compounds into approved medicines. bnos.org.uk Overcoming these challenges requires a deep understanding of the compound's mechanism of action, robust preclinical data, and carefully designed clinical trials. drugtargetreview.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Strategies for Enhanced Yield and Selectivity

The development of efficient and scalable synthetic routes is paramount for the advancement of 3-(pyridin-4-yl)-1H-indazol-5-amine and its analogs as potential drug candidates. While several methods for the synthesis of the indazole core exist, future research will likely focus on novel strategies that offer improved yields, greater selectivity, and more environmentally friendly conditions.

Recent advancements in synthetic organic chemistry provide several avenues for exploration. For instance, metal-free C-H amination reactions, such as those mediated by iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), offer an alternative to traditional metal-catalyzed cross-coupling reactions. mdpi.com Further investigation into these and other modern synthetic methods, like photoredox catalysis and flow chemistry, could lead to more efficient and sustainable production of indazole derivatives. acs.org The development of one-pot procedures that combine multiple synthetic steps, such as the Japp–Klingemann reaction followed by cyclization, can also significantly streamline the synthesis of 1-arylindazoles. researchgate.net Additionally, the use of high-throughput screening of reaction conditions can help identify optimal parameters for challenging transformations, such as the Ullmann-type reaction, to improve both yield and safety. acs.org

Design of Advanced Indazole Analogs with Enhanced Specificity and Reduced Off-Target Effects

A key challenge in the development of kinase inhibitors is achieving high specificity for the target kinase to minimize off-target effects and associated toxicities. Future research will focus on the rational design of advanced this compound analogs with improved selectivity profiles.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, the substitution of a hydrophobic ring in the deep back pocket and the introduction of a hydrophilic group in the solvent-exposed region have been shown to be critical for the inhibitory activity and selectivity of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. nih.gov Similarly, the strategic placement of substituents on the indazole and pyridine (B92270) rings can significantly impact kinase selectivity. nih.gov By leveraging computational modeling and structural biology data, researchers can design new analogs with optimized interactions with the target kinase while minimizing interactions with other kinases. Fragment-based drug design and the synthesis of focused compound libraries will also play a significant role in identifying novel analogs with superior properties. mdpi.com

Integrated Omics Approaches for Comprehensive Target Discovery and Pathway Analysis

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, a comprehensive approach to target identification and pathway analysis is necessary. Integrated omics technologies, including genomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to these compounds.

By analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify novel molecular targets and elucidate the signaling pathways modulated by these indazole derivatives. This information is invaluable for understanding both on-target and potential off-target effects. For instance, such approaches can help identify the downstream effectors of the targeted kinases and reveal unexpected connections to other cellular processes.

Development of Combination Therapies Incorporating Indazole Derivatives

The complexity and heterogeneity of diseases like cancer often necessitate combination therapies to achieve durable responses and overcome drug resistance. nih.gov Future research should explore the synergistic potential of combining this compound and its analogs with other therapeutic agents.

Based on their mechanisms of action, these indazole derivatives could be rationally combined with standard-of-care chemotherapies, other targeted therapies, or immunotherapies. For example, a kinase inhibitor targeting a specific signaling pathway could be combined with a drug that blocks a parallel survival pathway or an immune checkpoint inhibitor to enhance the anti-tumor immune response. Preclinical studies using cell lines and animal models will be essential to identify effective and well-tolerated combination regimens.

Strategies for Addressing Potential Drug Resistance Mechanisms

A major challenge in targeted cancer therapy is the emergence of drug resistance. nih.gov It is crucial to anticipate and develop strategies to overcome potential resistance mechanisms to indazole-based inhibitors.

One approach is to design next-generation inhibitors that are active against common resistance mutations. For example, researchers have successfully developed indazole-based inhibitors that are effective against the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to imatinib (B729) in chronic myeloid leukemia. nih.gov Another strategy is to identify and target the pathways that are activated to bypass the inhibited kinase. Combination therapies, as discussed above, can also play a key role in preventing or overcoming resistance.

Leveraging High-Throughput Screening for New Lead Identification

High-throughput screening (HTS) remains a powerful tool for the discovery of novel lead compounds. mdpi.com Screening large and diverse compound libraries against relevant biological targets can identify new chemical scaffolds with desirable activities.

Future HTS campaigns could focus on identifying novel indazole-based compounds or other chemotypes that modulate the activity of kinases and other relevant targets. The integration of virtual screening with HTS can enhance the efficiency of the lead discovery process by prioritizing compounds for experimental testing. epa.gov The hits identified from these screens can then serve as starting points for medicinal chemistry optimization to develop new and improved therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-(pyridin-4-yl)-1H-indazol-5-amine, and how are reaction conditions optimized?

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C-NMR : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm) and indazole NH (δ ~10–12 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–N = 1.33–1.37 Å) and torsion angles (e.g., C3–C4–C5–N1 = 122.19° ± 0.13°) to validate planar geometry .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 176–196) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., AbTYR in ) and compare binding affinities across derivatives .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to explain discrepancies in IC50 values (e.g., steric clashes vs. hydrogen bonding) .

- SAR analysis : Corolate substituent effects (e.g., alkylsulfanyl groups) with inhibitory activity using Hammett or Craig plots .

Q. What crystallographic data supports the role of non-covalent interactions in stabilizing this compound?

Q. How do reaction conditions impact the regioselectivity of this compound derivatives?

Methodological Answer:

- Base effects : Strong bases (e.g., Et3N) favor N-alkylation over O-alkylation in Appel salt reactions ( ) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyridinyl nitrogen, directing substitution to the 4-position .

- Temperature control : Low temperatures (−20°C) suppress side reactions in halogenated intermediates (e.g., ) .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar derivatives?

Methodological Answer:

- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native AbTYR in ) or substrate concentrations .

- Solubility factors : Poor aqueous solubility of alkylsulfanyl derivatives may lead to underestimated IC50 values .

- Stereochemical oversight : Unresolved enantiomers in racemic mixtures (e.g., ) can skew dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.